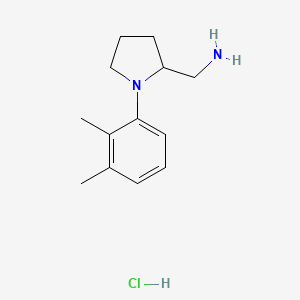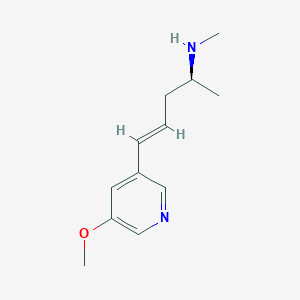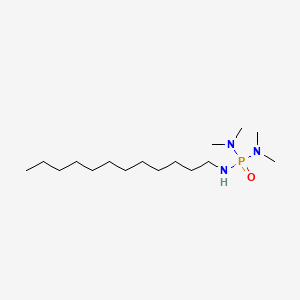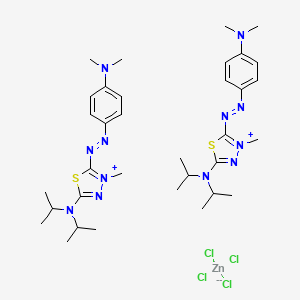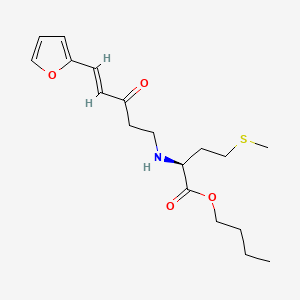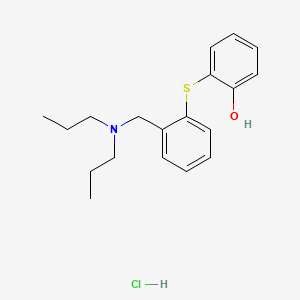
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a phenol group, a dipropylamino group, and a thioether linkage, making it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-((dipropylamino)methyl)phenol with a suitable thiol reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The thioether linkage and dipropylamino group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methyl-: Similar in structure but lacks the dipropylamino and thioether groups.
Phenol, 4-((2-((dipropylamino)methyl)phenyl)thio)-: Similar but with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its specific substitution pattern and the presence of both dipropylamino and thioether groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127906-67-6 |
|---|---|
Molekularformel |
C19H26ClNOS |
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
2-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-3-13-20(14-4-2)15-16-9-5-7-11-18(16)22-19-12-8-6-10-17(19)21;/h5-12,21H,3-4,13-15H2,1-2H3;1H |
InChI-Schlüssel |
QJXXDLXAJNZZRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC=C2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


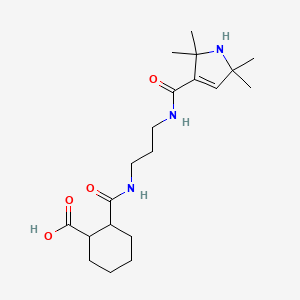
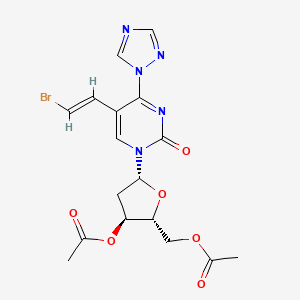
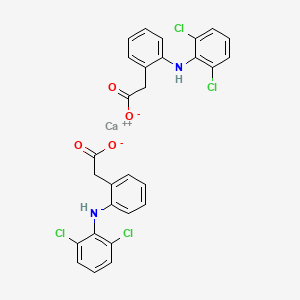


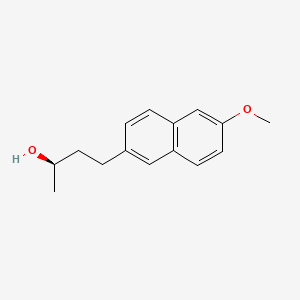
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
